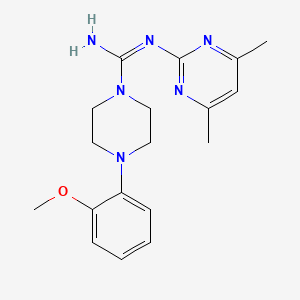methanone](/img/structure/B11048972.png)
[4-(4-Bromophenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexyl](pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-BROMOPHENYL)-2,6-DIHYDROXY-2,6-DI(2-PYRIDYL)CYCLOHEXYLMETHANONE: is a complex organic compound characterized by its unique structure, which includes multiple pyridyl groups and a bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BROMOPHENYL)-2,6-DIHYDROXY-2,6-DI(2-PYRIDYL)CYCLOHEXYLMETHANONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the cyclohexyl core: This step involves the cyclization of a suitable precursor, often through a Diels-Alder reaction.
Introduction of the pyridyl groups: This can be achieved through nucleophilic substitution reactions where pyridine derivatives are introduced.
Bromination: The bromophenyl group is introduced via electrophilic aromatic substitution using bromine or a brominating agent.
Hydroxylation: The hydroxyl groups are introduced through oxidation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-pressure conditions, and catalysts to improve yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The pyridyl groups can undergo various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., alkyl halides).
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Phenyl derivatives.
Substitution: Halogenated or alkylated pyridyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Used as a ligand in transition metal catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural features.
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Medicine
Anticancer Research: Studied for its potential anticancer properties.
Antimicrobial Agents: Potential use as an antimicrobial agent.
Industry
Material Science: Used in the development of new materials with specific electronic properties.
Polymer Chemistry: Incorporated into polymers to modify their properties.
Wirkmechanismus
The mechanism of action of 4-(4-BROMOPHENYL)-2,6-DIHYDROXY-2,6-DI(2-PYRIDYL)CYCLOHEXYLMETHANONE depends on its application. In enzyme inhibition, it may bind to the active site of the enzyme, blocking substrate access. In drug development, it may interact with specific molecular targets, such as receptors or proteins, to exert its effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen:
- 4-(4-Chlorphenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanon
- 4-(4-Fluorphenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanon
- 4-(4-Methylphenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanon
Einzigartigkeit
Die Einzigartigkeit von 4-(4-Bromphenyl)-2,6-dihydroxy-2,6-di(pyridin-2-yl)cyclohexylmethanon liegt in seiner Bromphenylgruppe, die ihm besondere chemische Eigenschaften und Reaktivität verleiht. Dies macht es zu einer wertvollen Verbindung für die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Materialien .
Eigenschaften
Molekularformel |
C28H24BrN3O3 |
|---|---|
Molekulargewicht |
530.4 g/mol |
IUPAC-Name |
[4-(4-bromophenyl)-2,6-dihydroxy-2,6-dipyridin-2-ylcyclohexyl]-pyridin-2-ylmethanone |
InChI |
InChI=1S/C28H24BrN3O3/c29-21-12-10-19(11-13-21)20-17-27(34,23-8-2-5-15-31-23)26(25(33)22-7-1-4-14-30-22)28(35,18-20)24-9-3-6-16-32-24/h1-16,20,26,34-35H,17-18H2 |
InChI-Schlüssel |
WCMYMURTCHSGSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC(C(C1(C2=CC=CC=N2)O)C(=O)C3=CC=CC=N3)(C4=CC=CC=N4)O)C5=CC=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[({[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]carbonyl}amino)methyl]benzoate](/img/structure/B11048893.png)
![7-bromo-N-[3-(trifluoromethyl)phenyl]quinolin-4-amine](/img/structure/B11048894.png)
![Ethyl 5-[3-{[2-(4-fluorophenyl)ethyl]amino}-3-oxo-1-(3,4,5-trimethoxyphenyl)propyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11048896.png)
![2-((2-[(6-Bromo-2,1,3-benzoxadiazol-4-yl)(methyl)amino]ethyl)(methyl)amino)ethanol](/img/structure/B11048897.png)
![3-(1-methyl-1H-pyrazol-4-yl)-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048903.png)
![2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]methyl}-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B11048909.png)
![6-chloro-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11048926.png)
![1-(4,4-Dimethyl-1-thioxo-1,4,8,9-tetrahydro-5H-[1,4]dioxino[2,3-G][1,2]dithiolo[3,4-C]quinolin-5-YL)-2-phenyl-1-ethanone](/img/structure/B11048937.png)
![2-(1H-indol-3-yl)-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11048944.png)
![6-(1,5-dimethyl-1H-pyrazol-4-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048948.png)
![N'-{[(4-chlorophenyl)acetyl]oxy}-1,5-dimethyl-1H-pyrrole-2-carboximidamide](/img/structure/B11048950.png)

![3-(2,3-dichlorophenyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048956.png)
![2-bromo-N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B11048957.png)
